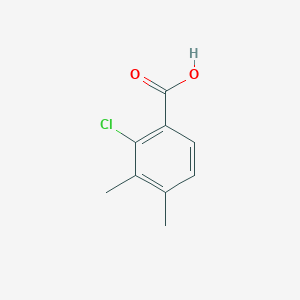

2-Chloro-3,4-dimethylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 . It has a molecular weight of 216.62 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3,4-dimethoxybenzoic acid consists of a benzene ring substituted with two methoxy groups, a carboxylic acid group, and a chlorine atom .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-Chloro-3,4-dimethylbenzoic acid is primarily involved in various chemical synthesis processes. For example, Cheng Lin (2013) described the synthesis of 2-amino-4,5-dimethylbenzoic acid, which involves using 3,4-dimethyl aniline, indicating the involvement of structurally similar compounds in synthetic pathways (Lin, 2013). Similarly, W. Shaojie (2011) reported the synthesis of 3,4-dimethyl-2-iodobenzoic acid, showcasing the versatility of related compounds in chemical syntheses (Shaojie, 2011).

Potential Antimicrobial and Anticancer Applications

Not directly related to this compound but relevant to its chemical family, S. Aravind et al. (2014) investigated 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid derived from a lichen extract, demonstrating significant antimicrobial and anticancer activities (Aravind et al., 2014). This suggests that structurally similar compounds, including this compound, might possess similar bioactive properties, warranting further investigation.

Applications in Polymer and Material Science

In the field of material science, Min Zhu et al. (2018) utilized 3,4-dimethylbenzoic acid in the formation of rare earth complexes, highlighting its potential role in developing advanced materials (Zhu, Ren, & Zhang, 2018).

Environmental and Microbial Studies

F. K. Higson and D. Focht (1992) explored the degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2, demonstrating the microbial utilization of similar compounds in environmental processes (Higson & Focht, 1992).

Propriétés

IUPAC Name |

2-chloro-3,4-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHOMAQRCKLSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2417891.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2417892.png)

![3,3-Dimethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2417893.png)

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2417895.png)

![4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2417899.png)

![[1-(2-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2417900.png)

![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)

![2-(2,3-Dimethylphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2417907.png)

![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)